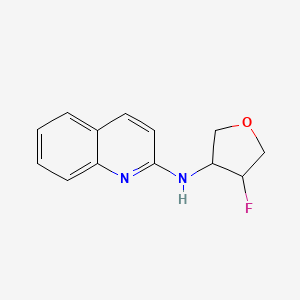
N-(4-fluorooxolan-3-yl)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorooxolan-3-yl)quinolin-2-amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related quinoline derivatives and their synthesis, which can provide insights into the potential characteristics and applications of this compound. Quinoline derivatives are known for their broad biological activities and are often used in the development of pharmaceuticals and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of polysubstituted quinolin-3-amines is achieved through a radical process using Mn(III) acetate as a mild one-electron oxidant, starting from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents . Similarly, the synthesis of N-(quinolin-2-yl)amides is performed via TsOH·H2O-mediated N-amidation of quinoline N-oxides, which is a method with 100% atom economy . These methods highlight the versatility and complexity of quinoline synthesis, which would be relevant for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with metal ions. For instance, N,N-Di(pyridin-2-yl)quinolin-6-amine is a ditopic fluorescent ligand that forms complexes with various metal cations, and its structure has been studied using NMR spectroscopy . The molecular structure of this compound would likely influence its reactivity and potential as a ligand or pharmaceutical compound.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, often as ligands or reagents. For example, 3-benzoyl-2-quinolinecarboxaldehyde is used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines . The chemical reactivity of this compound would depend on its functional groups and molecular structure, which could be inferred from related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their photophysical properties, are important for their applications in sensing and detection. For instance, a novel aromatic amino acid derivative of quinoline has been synthesized as a potential chemosensor for metal ions, with its properties studied through photophysical methods . The physical and chemical properties of this compound would be critical for its function and could be similar to those of related quinoline compounds.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Quinoline derivatives, such as 4-aminoquinoline compounds, have been synthesized and evaluated for their cytotoxic effects against human breast tumor cell lines. These compounds, including butyl-(7-fluoro-quinolin-4-yl)-amine, demonstrated potent effects, highlighting their potential as prototypes for developing new anticancer agents (Haiwen Zhang et al., 2007).
Analytical Chemistry Applications
Quinoline derivatives have been utilized as fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines. These compounds, such as 3-benzoyl-2-quinolinecarboxaldehyde, enable the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection (S. C. Beale et al., 1989).
Anti-HIV Activity
Research on 2-(aryl or heteroaryl)quinolin-4-amines, including derivatives synthesized using novel chemistries, showed that some of these compounds exhibit anti-HIV-1 activity at low concentrations with minimal cell toxicity. This suggests their utility in designing new compounds for HIV treatment (L. Strekowski et al., 1991).
Metal Ion Sensing
Quinoline substituted tripodal amide receptors have been developed for the selective fluorescence sensing of metal ions like Hg2+. These fluoroionophores demonstrate selective UV-Vis spectral shifts and fluorescence enhancements upon binding to specific metal ions, offering a promising approach for metal ion detection in various applications (B. Ahamed et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have a wide range of applications in medicinal chemistry and drug discovery. They are used in the synthesis of a variety of pharmaceuticals, including antimalarial drugs, antibiotics, antifungals, and anticancer drugs. Future research will likely continue to explore the potential of quinoline-based compounds in the treatment of various diseases .
Propiedades
IUPAC Name |
N-(4-fluorooxolan-3-yl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-7-17-8-12(10)16-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHOZHVBAOVFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

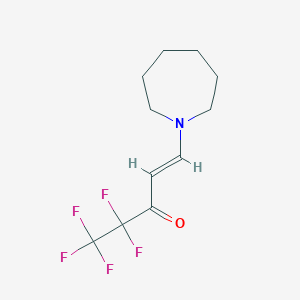
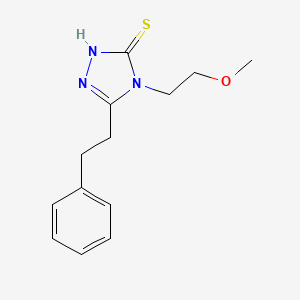
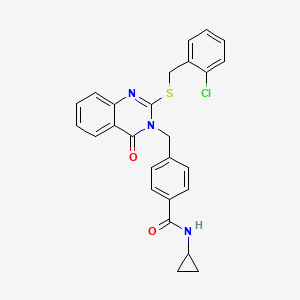
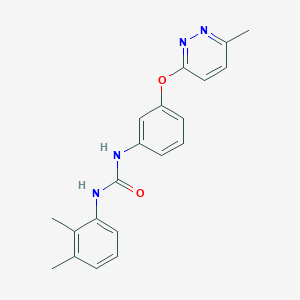
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)

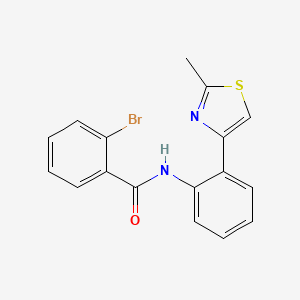

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)
